Methocarbamol-d5 beta-D-Glucuronide chemical structure and molecular weight
Methocarbamol-d5 beta-D-Glucuronide chemical structure and molecular weight
An In-Depth Technical Guide to the Chemical Structure and Molecular Properties of Methocarbamol-d5 β-D-Glucuronide
Introduction
Methocarbamol is a centrally acting skeletal muscle relaxant widely used for the relief of discomfort associated with acute, painful musculoskeletal conditions.[1] Its therapeutic efficacy is intrinsically linked to its pharmacokinetic profile, which is heavily influenced by its metabolism. The primary metabolic pathway for methocarbamol involves Phase II glucuronidation, a process that conjugates the parent molecule with glucuronic acid to form a more water-soluble metabolite, facilitating its excretion.[2][3]
In modern drug development and bioequivalence studies, the use of stable isotope-labeled internal standards is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4] Methocarbamol-d5, a deuterated isotopologue of methocarbamol, serves this critical role, enabling precise and accurate quantification in complex biological matrices.[4][5] Consequently, when Methocarbamol-d5 is used in in vivo studies, its own metabolite, Methocarbamol-d5 β-D-Glucuronide, is formed.
This technical guide provides a detailed examination of the chemical structure and molecular weight of Methocarbamol-d5 β-D-Glucuronide. It is designed for researchers, medicinal chemists, and drug metabolism scientists who require a deep understanding of this specific metabolite for advanced pharmacokinetic modeling and bioanalytical method development.
Section 1: The Parent Compound and its Deuterated Analog
Methocarbamol
Methocarbamol, chemically known as 3-(2-methoxyphenoxy)-1,2-propanediol 1-carbamate, exerts its muscle relaxant effects by depressing the central nervous system.[6] It is structurally derived from guaifenesin through a carbamoylation reaction.[6] Following administration, it is rapidly absorbed and extensively metabolized in the liver, primarily through dealkylation, hydroxylation, and subsequent conjugation.[1][3]
Methocarbamol-d5: The Internal Standard
In bioanalytical chemistry, an ideal internal standard (IS) has physicochemical properties nearly identical to the analyte but is mass-distinguishable. Methocarbamol-d5, where five hydrogen atoms are replaced by deuterium, fulfills this role perfectly.[7] This isotopic substitution ensures it co-elutes with native methocarbamol during chromatography and experiences similar ionization and matrix effects in the mass spectrometer, thereby correcting for variations during sample processing and analysis.[4]
| Property | Methocarbamol | Methocarbamol-d5 |
| Molecular Formula | C₁₁H₁₅NO₅[8] | C₁₁H₁₀D₅NO₅[7] |
| Molecular Weight | 241.24 g/mol [8] | 246.27 g/mol [7][9] |
| CAS Number | 532-03-6[8] | 1189699-70-4[7][9] |
| Primary Application | Skeletal Muscle Relaxant[1] | Internal Standard for Bioanalysis[5][9] |
Section 2: The Glucuronidation Pathway
Glucuronidation is a major Phase II metabolic reaction that attaches a glucuronic acid moiety from the cofactor uridine diphosphate glucuronic acid (UDPGA) to a substrate.[10] This process is catalyzed by a superfamily of enzymes called UDP-glucuronosyltransferases (UGTs).[11] The addition of the highly polar glucuronic acid group significantly increases the water solubility of the xenobiotic, marking it for elimination via urine or bile.[10][11] This is a critical detoxification pathway for a vast number of drugs, including methocarbamol.[11]
Caption: General enzymatic pathway of glucuronidation.
Section 3: Methocarbamol-d5 β-D-Glucuronide: A Detailed Analysis
When Methocarbamol-d5 is administered, it undergoes the same metabolic fate as its non-deuterated counterpart, leading to the formation of Methocarbamol-d5 β-D-Glucuronide. This molecule is the result of the UGT-catalyzed conjugation of a glucuronic acid molecule to the secondary hydroxyl group of the deuterated propanediol backbone.
Chemical Structure Elucidation
The structure consists of the core Methocarbamol-d5 molecule linked via an O-glycosidic bond to a β-D-glucuronic acid moiety. The "β" designation refers to the stereochemistry at the anomeric carbon (C-1) of the glucuronide ring, where the substituent (the rest of the drug molecule) is oriented in the equatorial position.
Caption: Structural components of Methocarbamol-d5 β-D-Glucuronide.
Molecular Properties
The molecular formula and weight of Methocarbamol-d5 β-D-Glucuronide are derived by combining the data from its constituent parts. The non-deuterated metabolite, Methocarbamol β-D-glucuronide, has a molecular formula of C₁₇H₂₃NO₁₁ and a molecular weight of approximately 417.37 g/mol .[][13] The replacement of 5 hydrogen atoms (atomic mass ≈ 1.008 u) with 5 deuterium atoms (atomic mass ≈ 2.014 u) results in a net mass increase.
| Property | Methocarbamol β-D-Glucuronide | Methocarbamol-d5 β-D-Glucuronide (Calculated) |
| Molecular Formula | C₁₇H₂₃NO₁₁[][13] | C₁₇H₁₈D₅NO₁₁ |
| Molecular Weight | 417.37 g/mol [13] | ~422.40 g/mol |
| CAS Number | 56305-74-9[] | Not available |
| Nature | Phase II Metabolite[] | Phase II Metabolite of Internal Standard |
Note: The molecular formula and weight for the deuterated glucuronide are calculated based on published data for the non-deuterated metabolite and the deuterated parent drug. A specific CAS number for this metabolite is not publicly cataloged.
Section 4: Experimental Protocol for Bioanalysis
The primary reason for synthesizing and using Methocarbamol-d5 is for the quantification of methocarbamol in biological samples. The following protocol outlines a standard approach using LC-MS/MS.
Objective: To accurately quantify methocarbamol concentrations in human plasma using Methocarbamol-d5 as an internal standard.
Methodology: Protein Precipitation followed by LC-MS/MS Analysis
This protocol is a self-validating system because the internal standard is added early and experiences the same experimental variations as the analyte, ensuring the ratio of their peak areas remains constant and reflective of the true analyte concentration.
Step-by-Step Protocol:
-
Sample Aliquoting: Transfer a precise volume (e.g., 200 µL) of human plasma from a study sample into a clean microcentrifuge tube.[4]
-
Internal Standard Spiking: Add a small, fixed volume of a known concentration of Methocarbamol-d5 working solution to each plasma sample (excluding blank matrix samples). The causality for this step is to establish a constant reference against which the analyte can be measured.
-
Protein Precipitation: Add a precipitating agent, such as 3 volumes of ice-cold acetonitrile (e.g., 600 µL), to the plasma.[5] This step is critical for removing high-abundance proteins that interfere with chromatography and mass spectrometry.[4]
-
Vortexing: Vigorously mix the sample for approximately 1 minute to ensure thorough mixing and complete protein denaturation.[4]
-
Centrifugation: Centrifuge the samples at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins into a solid mass.[4]
-
Supernatant Transfer: Carefully transfer the clear supernatant, which contains the analyte and internal standard, to a new tube or a 96-well plate for analysis.[5]
-
Injection and Analysis: Inject a small volume (e.g., 10 µL) of the final extract into the LC-MS/MS system for separation and detection.[4] The system monitors specific mass transitions for both methocarbamol and Methocarbamol-d5.
Caption: Bioanalytical sample preparation workflow.
Conclusion
Methocarbamol-d5 β-D-Glucuronide is the primary metabolite of the deuterated internal standard used in pharmacokinetic studies of methocarbamol. With a calculated molecular formula of C₁₇H₁₈D₅NO₁₁ and a molecular weight of approximately 422.40 g/mol , its structure and properties are direct consequences of the well-established glucuronidation pathway acting upon the stable isotope-labeled parent drug. A thorough understanding of this molecule is essential for researchers conducting advanced drug metabolism studies, as its formation and clearance can provide valuable insights into the overall disposition of methocarbamol and the consistency of the bioanalytical method.
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